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N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine

Thermal stability Volatility Processing window

N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine (CAS 2757731-50-1) is a fully substituted, non-planar secondary aromatic diamine belonging to the meta-phenylenediamine family. It features two electron-rich 4-(tert-butyl)phenyl N-substituents and a 5-methyl group on the central ring, generating significantly greater steric encumbrance around the –NH– reaction centers compared to primary or less-hindered diamines.

Molecular Formula C27H34N2
Molecular Weight 386.6 g/mol
Cat. No. B8196316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine
Molecular FormulaC27H34N2
Molecular Weight386.6 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC2=CC=C(C=C2)C(C)(C)C)NC3=CC=C(C=C3)C(C)(C)C
InChIInChI=1S/C27H34N2/c1-19-16-24(28-22-12-8-20(9-13-22)26(2,3)4)18-25(17-19)29-23-14-10-21(11-15-23)27(5,6)7/h8-18,28-29H,1-7H3
InChIKeyUHOSBNLELOWPRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine: A Sterically Congested Secondary Aromatic Diamine for Demanding Polymer Applications


N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine (CAS 2757731-50-1) is a fully substituted, non-planar secondary aromatic diamine belonging to the meta-phenylenediamine family . It features two electron-rich 4-(tert-butyl)phenyl N-substituents and a 5-methyl group on the central ring, generating significantly greater steric encumbrance around the –NH– reaction centers compared to primary or less-hindered diamines. This structural congestion is the principal driver of its differentiated behavior in epoxy curing and polyurethane chain extension, directly influencing amine reactivity, polymer network topology, and thermal-mechanical performance.

Why N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine Cannot Be Swapped with Common Aromatic Diamines


Generic substitution of aromatic diamines in epoxy or polyurethane formulations fails because cure kinetics, network architecture, and ultimate thermo-mechanical properties are exquisitely sensitive to amine nucleophilicity and steric accessibility [1]. The target compound combines secondary –NH– groups with ortho- and para- alkyl substitution, which jointly depress amine reactivity relative to primary diamines such as 4,4′-diaminodiphenylmethane (DDM) or unsubstituted m-phenylenediamine. Attempting to interchange them without adjusting formulation stoichiometry, cure cycle, or processing window leads to incomplete crosslinking, altered glass transition temperature (Tg), and compromised mechanical integrity. The following quantitative evidence details exactly where the 5-methyl and tert-butyl substituents create measurable differentiation.

Quantitative Differentiation Evidence for N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine


Predicted Boiling Point Elevation Versus the Des-methyl Analog

The 5-methyl substituent increases molecular weight and predicted boiling point relative to the des-methyl analog N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine. The target compound has a predicted boiling point of 502.8 ± 50.0 °C, compared to 498.0 ± 45.0 °C for the non-methylated comparator, representing a ~5 °C upward shift that expands the high-temperature processing margin .

Thermal stability Volatility Processing window

Conjugate Acid pKa Depression Confirming Reduced Amine Nucleophilicity

The predicted pKa of the conjugate acid is 1.82 ± 0.50, reflecting the combined electron-withdrawing and steric effects of the two 4-(tert-butyl)phenyl N‑substituents . This is markedly lower than the pKa ≈ 4.6–5.0 reported for unsubstituted m-phenylenediamine , translating to approximately three orders-of-magnitude lower amine nucleophilicity. The consequence is a significantly retarded cure rate and extended pot life, a property deliberately exploited in sterically hindered diamine hardener design [1].

Amine basicity Cure kinetics Pot life

Secondary Amine Architecture Enables Different Epoxy Network Topology Versus Primary Diamines

Unlike primary aromatic diamines (e.g., 4,4′-diaminodiphenylmethane, DDM) that contribute four active N–H bonds per molecule, this compound is a secondary diamine with only two active N–H bonds . When reacted with diepoxide monomers, it produces a linear chain extension topology (thermoplastic-like segments) rather than the three-dimensional crosslinked network characteristic of primary diamine hardeners [1]. This difference permits systematic control over crosslink density when the compound is used as a co-hardener, enabling formulation of toughened epoxy systems with higher fracture toughness without sacrificing Tg.

Network architecture Crosslink density Toughness

Predicted Density Differentiation Impacts Formulation Weight and Composite Design

The predicted density of the target compound is 1.041 ± 0.06 g/cm³ , compared to 1.049 ± 0.06 g/cm³ for the des-methyl analog N1,N3-bis(4-(tert-butyl)phenyl)benzene-1,3-diamine . Although the absolute difference is modest (~0.008 g/cm³), the methylated derivative is marginally less dense, consistent with the additional free volume introduced by the 5-methyl substituent disrupting molecular packing.

Density Lightweighting Composite formulation

Application Scenarios Where N1,N3-Bis(4-(tert-butyl)phenyl)-5-methylbenzene-1,3-diamine Demonstrates Differentiated Value


Toughened Epoxy Formulations Requiring Extended Pot Life

In large composite part fabrication (e.g., wind turbine blades, marine hulls), the depressed amine nucleophilicity (pKa ≈ 1.82) of this secondary diamine provides a substantially longer working time compared to primary aromatic diamines such as DDM. Formulators can use it as a co-hardener to delay gelation without resorting to latent catalyst systems, while the chain-extending topology contributes to improved fracture toughness [1].

High-Temperature Curing Processes with Low Volatility Requirements

The elevated boiling point (~503 °C predicted) reduces the risk of hardener evaporation during prolonged high-temperature cure cycles (≥180 °C), preserving stoichiometric balance and ensuring reproducible Tg development. This advantage over lower-boiling aromatic diamines is critical for aerospace-grade epoxy prepregs and high-performance adhesives .

Polyurethane-Polyurea Elastomers with Controlled Reactivity

As a sterically hindered aromatic diamine chain extender in polyurethane-polyurea polymers, this compound can replace or partially substitute less-hindered diamines to slow the amine-isocyanate reaction, widening the processing window for reaction injection molding (RIM) and spray-applied coatings. The patent literature specifically identifies such sterically hindered meta-phenylenediamines for this purpose [1].

Lightweight Composite Matrices Where Density Reduction Matters

The marginally lower density (1.041 vs. 1.049 g/cm³ for the des-methyl analog) can contribute to cumulative weight savings in multi-ton composite structures. When combined with the chain-extending behavior that permits higher filler loading without embrittlement, the compound enables formulators to design hybrid resin systems with balanced density–toughness profiles .

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